Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate

leukotriene D4 antagonist ovalbumin-induced bronchoconstriction dual-pathway pharmacology

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (CAS 118308-94-4, code name Wy-48,422, compound is a synthetic small-molecule leukotriene D4 (LTD4) receptor antagonist belonging to the N-[(arylmethoxy)phenyl] hydroxamic acid series. It was developed at Wyeth-Ayerst Research as part of a systematic structure–activity relationship (SAR) program exploring four warhead chemotypes built upon a common 3-(2-quinolinylmethoxy)phenyl scaffold.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 118308-94-4
Cat. No. B046748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
CAS118308-94-4
Synonymsmethyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
WY 48422
Wy-48,422
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22)
InChIKeyJDTTUYIDOKHDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422): A Hydroxamic Acid Leukotriene D4 Receptor Antagonist for Respiratory Pharmacology Research


Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (CAS 118308-94-4, code name Wy-48,422, compound 20) is a synthetic small-molecule leukotriene D4 (LTD4) receptor antagonist belonging to the N-[(arylmethoxy)phenyl] hydroxamic acid series [1]. It was developed at Wyeth-Ayerst Research as part of a systematic structure–activity relationship (SAR) program exploring four warhead chemotypes built upon a common 3-(2-quinolinylmethoxy)phenyl scaffold [1]. The compound is characterized by a methyl hydroxamate moiety (N-methoxy-acetamide) that distinguishes it from the carboxylic acid, tetrazole, and sulfonyl carboxamide congeners within the same scaffold family. Its molecular formula is C₁₉H₁₈N₂O₃ (MW 322.36 g/mol) with a calculated logP of approximately 3.19 and estimated aqueous solubility of 17.28 mg/L at 25 °C .

Why Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate Cannot Be Interchanged with Same-Scaffold Congeners: Warhead Chemistry Drives a ≥50-Fold Efficacy Gap


All four series reported by Musser et al. share an identical 3-(2-quinolinylmethoxy)phenyl scaffold, yet their pharmacological profiles diverge dramatically depending on the terminal warhead group [1]. The hydroxamic acid (Wy-48,422), sulfonyl carboxamide (Wy-49,353), carboxylic acid (Wy-46,016), and tetrazole (Wy-49,451) derivatives exhibit oral LTD4 ED50 values spanning from 0.4 to >25 mg/kg—a greater than 60-fold range—and their ovalbumin-challenge efficacy diverges by over 5-fold [1]. Even more critically, the relationship between direct LTD4 antagonism and antigen-induced bronchoconstriction is not parallel across chemotypes: the sulfonyl carboxamide (Wy-49,353) is 50-fold selective for LTD4 over ovalbumin, whereas the hydroxamic acid (Wy-48,422) is actually 2.2-fold more potent against ovalbumin than against LTD4 challenge [1]. These divergent in vivo profiles, combined with distinct in vitro pKB values ranging from 5.79 to 7.78, mean that substituting one warhead chemotype for another within this scaffold family produces a functionally different pharmacological tool with non-interchangeable experimental properties [1].

Quantitative Differentiation Evidence for Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) Relative to Closest Structural Analogs


Dual-Pathway Balanced Efficacy: Wy-48,422 Is the Only Chemotype with Ovalbumin Potency Exceeding LTD4 Potency, Unlike the 50-Fold LTD4-Biased Sulfonyl Carboxamide

In a direct head-to-head comparison within a single study, Wy-48,422 exhibited oral ED50 values of 7.9 mg/kg against LTD4-induced bronchoconstriction and 3.6 mg/kg against ovalbumin-induced bronchoconstriction in guinea pigs, yielding a LTD4/ovalbumin potency ratio of 0.46 (i.e., the compound is 2.2-fold more potent against the antigen-driven pathway) [1]. By contrast, the sulfonyl carboxamide analog Wy-49,353 (compound 30) showed LTD4 ED50 = 0.4 mg/kg vs. ovalbumin ED50 = 20.2 mg/kg—a LTD4/ovalbumin ratio of 50.5 in the opposite direction [1]. The tetrazole analog Wy-49,451 (compound 41) also showed LTD4 bias with ED50 values of 3.0 and 17.5 mg/kg respectively (ratio = 5.8) [1]. Wy-48,422 is thus uniquely characterized by balanced dual-pathway activity, making it the only chemotype in this scaffold family where the antigen-driven (ovalbumin) bronchoconstriction is inhibited more potently than direct LTD4 challenge [1].

leukotriene D4 antagonist ovalbumin-induced bronchoconstriction dual-pathway pharmacology guinea pig asthma model hydroxamic acid LTD4 antagonist

Hydroxamic Acid Series Intra-Class Rank: Wy-48,422 Is the Most Potent LTD4 Antagonist Among All Hydroxamic Acid Congeners Synthesized

Within the hydroxamic acid sub-series, which included multiple N-[(arylmethoxy)phenyl] hydroxamic acid variants with different aryl substitution patterns, Wy-48,422 (compound 20) was explicitly identified as 'the most potent inhibitor of LTD4-induced bronchoconstriction' [1]. While the publication does not tabulate ED50 values for every weaker hydroxamic acid analog, the authors' explicit ranking statement—made after testing multiple congeners within this sub-series—establishes Wy-48,422 as the optimal hydroxamic acid representative. Its oral LTD4 ED50 of 7.9 mg/kg and ovalbumin ED50 of 3.6 mg/kg thus represent the ceiling of efficacy achievable within this chemotype class under the reported synthetic scope [1].

structure-activity relationship hydroxamic acid series LTD4 receptor antagonist lead optimization N-[(arylmethoxy)phenyl] SAR

In Vitro Receptor Antagonism: Wy-48,422 Exhibits a pKB of 6.08 at Guinea Pig Tracheal LTD4 Receptors, Surpassing the Carboxylic Acid Progenitor but Distinct from the Sulfonyl Carboxamide

In isolated guinea pig tracheal strips pretreated with indomethacin and L-cysteine to eliminate indirect prostanoid effects, Wy-48,422 produced a pKB value of 6.08 against LTD4-induced contraction, indicating competitive receptor antagonism [1]. This represents a measurable improvement over the carboxylic acid progenitor Wy-46,016 (compound 5, pKB = 5.79), consistent with the hydroxamic acid modification enhancing receptor affinity by approximately 2-fold [1]. However, the sulfonyl carboxamide Wy-49,353 (compound 30) achieved a substantially higher pKB of 7.78, approximately 50-fold greater affinity at the receptor level [1]. The tetrazole Wy-49,451 (compound 41) gave an intermediate pKB of 6.70 [1]. These data establish a clear in vitro potency rank order (sulfonyl carboxamide >> tetrazole > hydroxamic acid > carboxylic acid) and demonstrate that Wy-48,422 occupies a defined intermediate position in receptor affinity that is distinct from both the weaker carboxylic acid and the more potent sulfonyl carboxamide and tetrazole [1].

pKB determination isolated guinea pig trachea LTD4 receptor antagonism Schild analysis in vitro pharmacology

Physicochemical Differentiation: LogP and Solubility Profile of Wy-48,422 Support Oral Bioavailability While Distinguishing It from More Lipophilic Congeners

Wy-48,422 has an estimated logP of approximately 3.19–3.87 and an estimated aqueous solubility of 17.28 mg/L at 25 °C, with zero violations of Lipinski's Rule of Five . While direct experimental logP and solubility values for the comparator chemotypes Wy-49,353, Wy-46,016, and Wy-49,451 are not reported in the primary publication, the structural differences provide a basis for class-level inference: the sulfonyl carboxamide Wy-49,353 bears an additional 4-methylphenylsulfonyl group that would increase logP by approximately 1.5–2.0 units relative to Wy-48,422, while the carboxylic acid Wy-46,016 (lacking the N-methoxy group) would be more polar and potentially ionizable at physiological pH [1]. The tetrazole Wy-49,451 contains an acidic heterocycle that would confer different pH-dependent solubility and permeability characteristics. Wy-48,422 thus occupies a distinct intermediate physicochemical space: sufficiently lipophilic for oral absorption (as evidenced by its oral ED50 data) yet more polar than the sulfonyl carboxamide, which may confer different tissue distribution and metabolic profiles [1].

logP aqueous solubility Lipinski rule of five oral bioavailability prediction physicochemical profiling

Ancillary Lipoxygenase Inhibitory Activity: Wy-48,422 Exhibits Weak 5-Lipoxygenase Inhibition, Adding a Secondary Pharmacological Dimension Absent from the Primary LTD4 Antagonist Profile of Comparators

Beyond its primary LTD4 receptor antagonist activity, Wy-48,422 has been profiled against arachidonate 5-lipoxygenase (5-LO) from rat polymorphonuclear leukocytes, yielding an IC50 of 14,200 nM, and against rat platelet 12-lipoxygenase with an IC50 of 3,000 nM [1][2]. These micromolar-range activities indicate that Wy-48,422 is a weak lipoxygenase inhibitor—approximately 1,800-fold less potent against 5-LO than its LTD4 receptor functional antagonism would suggest based on ED50-to-receptor occupancy extrapolation. However, the presence of measurable 5-LO and 12-LO inhibition distinguishes Wy-48,422 from comparator chemotypes (Wy-49,353, Wy-46,016, Wy-49,451) for which no lipoxygenase inhibition data have been reported [1][2]. Whether this ancillary activity translates to functionally meaningful leukotriene biosynthesis inhibition at therapeutic concentrations has not been established.

5-lipoxygenase inhibition 12-lipoxygenase dual pharmacology leukotriene biosynthesis off-target profiling

Recommended Research and Procurement Application Scenarios for Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)


Antigen-Driven Allergic Asthma Model Studies Requiring Preferential Ovalbumin Pathway Inhibition

Wy-48,422 is the optimal choice within the N-[(arylmethoxy)phenyl] scaffold family for guinea pig ovalbumin-induced bronchoconstriction studies, where it demonstrates an oral ED50 of 3.6 mg/kg—the lowest (most potent) ovalbumin ED50 among all four chemotypes [1]. Its unique inverse pathway selectivity (2.2-fold more potent against ovalbumin than against LTD4 challenge) makes it particularly suited for experimental protocols focused on antigen-driven allergic mechanisms rather than direct LTD4 pharmacology, and this profile cannot be replicated with the LTD4-biased sulfonyl carboxamide (Wy-49,353) or tetrazole (Wy-49,451) analogs [1].

Hydroxamic Acid Pharmacophore Benchmarking and Zinc-Binding Group Mechanistic Studies

As the most potent compound within the hydroxamic acid sub-series [1], Wy-48,422 serves as the benchmark standard for any SAR program exploring hydroxamate-containing LTD4 antagonists. Researchers investigating the role of the hydroxamic acid zinc-binding group in receptor interaction, or comparing hydroxamate pharmacokinetics against carboxylic acid, tetrazole, and sulfonyl carboxamide bioisosteres, should use Wy-48,422 as the reference hydroxamic acid representative to ensure the strongest possible pharmacological signal from this chemotype class [1].

Moderate-Affinity LTD4 Receptor Antagonism for Washout-Reversible Experimental Designs

Wy-48,422's in vitro pKB of 6.08 at the guinea pig tracheal LTD4 receptor [1] represents intermediate receptor affinity—approximately 50-fold lower than the sulfonyl carboxamide Wy-49,353 (pKB = 7.78) but 2-fold higher than the carboxylic acid progenitor Wy-46,016 (pKB = 5.79) [1]. This intermediate affinity may be advantageous in isolated tissue bath experiments where rapid washout and recovery of LTD4 responsiveness is required, or where excessive receptor occupancy by high-affinity antagonists would confound the measurement of partial agonist effects or competitive interaction studies.

Dual-Target Polypharmacology Exploring Concurrent LTD4 Receptor Antagonism and Lipoxygenase Inhibition

Wy-48,422 is the only chemotype in this scaffold family with documented ancillary inhibitory activity against 5-lipoxygenase (IC50 = 14,200 nM) and 12-lipoxygenase (IC50 = 3,000 nM) [2][3], in addition to its primary LTD4 receptor antagonist activity. Researchers investigating the concept of dual-mechanism leukotriene pathway modulation—simultaneously blocking LTD4 receptor signaling and attenuating leukotriene biosynthesis—can use Wy-48,422 as a characterized single-agent tool, with the caveat that lipoxygenase inhibition occurs at substantially higher concentrations than those required for receptor antagonism [2][3].

Quote Request

Request a Quote for Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.